molecular formula C16H19NO3S B3491052 N-(2,5-dimethoxyphenyl)-5-propyl-3-thiophenecarboxamide

N-(2,5-dimethoxyphenyl)-5-propyl-3-thiophenecarboxamide

Cat. No.: B3491052
M. Wt: 305.4 g/mol
InChI Key: KXKIJEKATXOQIE-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-5-propyl-3-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a carboxamide group, and a 2,5-dimethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-5-propyl-3-thiophenecarboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur-containing reagent under acidic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via Friedel-Crafts alkylation, where the thiophene ring is treated with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the propyl-substituted thiophene with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

    Substitution with 2,5-Dimethoxyphenyl Group: The final step involves the substitution of the carboxamide group with the 2,5-dimethoxyphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2,5-dimethoxyphenyl)-5-propyl-3-thiophenecarboxamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the carboxamide group to form the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-5-propyl-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying thiophene chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

    Industry: It is used in the development of new materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which N-(2,5-dimethoxyphenyl)-5-propyl-3-thiophenecarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could involve inhibition of specific enzymes involved in cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-5-propyl-3-thiophenecarboxamide can be compared with other thiophene derivatives, such as:

    N-(2,5-dimethoxyphenyl)-3-thiophenecarboxamide: Lacks the propyl group, which may affect its chemical reactivity and biological activity.

    N-(2,5-dimethoxyphenyl)-5-methyl-3-thiophenecarboxamide: Contains a methyl group instead of a propyl group, leading to differences in steric and electronic properties.

    N-(2,5-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide: Similar to the propyl derivative but with a shorter alkyl chain, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-4-5-13-8-11(10-21-13)16(18)17-14-9-12(19-2)6-7-15(14)20-3/h6-10H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKIJEKATXOQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827018
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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